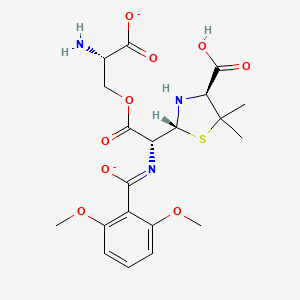
Methicillin Acyl-Serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methicillin Acyl-Serine is a synthetic compound belonging to the β-lactam class of antibiotics. This class is characterized by a four-membered β-lactam ring, which is crucial for their bactericidal activity. This compound is designed to target and inhibit bacterial penicillin-binding proteins, thereby disrupting the synthesis of peptidoglycan, an essential component of the bacterial cell wall .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methicillin Acyl-Serine is synthesized through a series of chemical reactions involving the acylation of serine with methicillin. The process typically involves the following steps:
Acylation Reaction: Methicillin is reacted with serine in the presence of a suitable acylating agent under controlled conditions to form this compound.
Purification: The product is purified using chromatographic techniques to remove any impurities and by-products
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: Methicillin Acyl-Serine undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, leading to the inactivation of the antibiotic.
Acylation: The compound can form acyl-enzyme complexes with penicillin-binding proteins, inhibiting their activity.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of β-lactamase enzymes under physiological conditions.
Acylation: Involves the reaction of this compound with penicillin-binding proteins in bacterial cells.
Major Products Formed:
Hydrolysis Products: Inactive metabolites resulting from the breakdown of the β-lactam ring.
Acyl-Enzyme Complexes: Stable complexes formed with penicillin-binding proteins, leading to the inhibition of bacterial cell wall synthesis.
Wissenschaftliche Forschungsanwendungen
Methicillin Acyl-Serine has a wide range of applications in scientific research, including:
Wirkmechanismus
Methicillin Acyl-Serine exerts its effects by targeting and inhibiting penicillin-binding proteins in bacterial cells. The compound forms a covalent acyl-enzyme complex with these proteins, preventing them from catalyzing the cross-linking of peptidoglycan strands. This disruption of peptidoglycan synthesis weakens the bacterial cell wall, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Methicillin Acyl-Serine is similar to other β-lactam antibiotics, such as penicillin, cephalosporins, and carbapenems. it has unique properties that distinguish it from these compounds:
Penicillin: Like penicillin, this compound targets penicillin-binding proteins, but it is more resistant to β-lactamase enzymes.
Cephalosporins: Cephalosporins have a broader spectrum of activity compared to this compound, but they are also more susceptible to β-lactamase-mediated hydrolysis.
Similar Compounds:
- Penicillin
- Cephalosporins
- Carbapenems
- Monobactams
This compound’s unique resistance to β-lactamase enzymes and its specific targeting of penicillin-binding proteins make it a valuable compound in the fight against bacterial infections, particularly those caused by resistant strains.
Eigenschaften
Molekularformel |
C20H25N3O9S-2 |
|---|---|
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-[[(2,6-dimethoxyphenyl)-oxidomethylidene]amino]acetyl]oxypropanoate |
InChI |
InChI=1S/C20H27N3O9S/c1-20(2)14(18(27)28)23-16(33-20)13(19(29)32-8-9(21)17(25)26)22-15(24)12-10(30-3)6-5-7-11(12)31-4/h5-7,9,13-14,16,23H,8,21H2,1-4H3,(H,22,24)(H,25,26)(H,27,28)/p-2/t9-,13-,14-,16+/m0/s1 |
InChI-Schlüssel |
GFYFFUGNPVBDAK-ZHBCMPEGSA-L |
Isomerische SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)OC[C@@H](C(=O)[O-])N)N=C(C2=C(C=CC=C2OC)OC)[O-])C(=O)O)C |
Kanonische SMILES |
CC1(C(NC(S1)C(C(=O)OCC(C(=O)[O-])N)N=C(C2=C(C=CC=C2OC)OC)[O-])C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





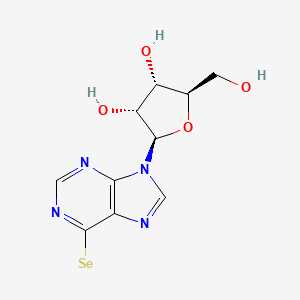
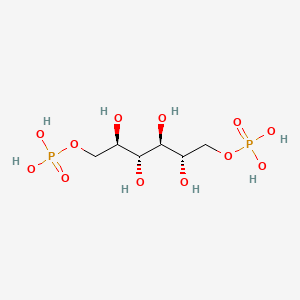
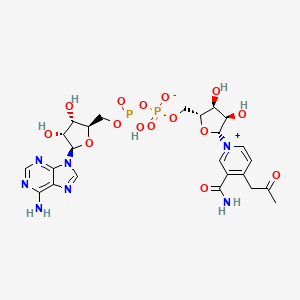
![4-{(Z)-[2-[3-(Methylsulfanyl)Propanoyl]-5-Oxo-1-(2-Oxoethyl)-1,5-Dihydro-4h-Imidazol-4-Ylidene]Methyl}Benzenolate](/img/structure/B10777971.png)
![[4R-(4alpha,5alpha,6alpha,7alpha)]-3,3'-{{Tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl]bis(methylene)]bis[N-1H-benzimidazol-2-ylbenzamide]](/img/structure/B10777972.png)
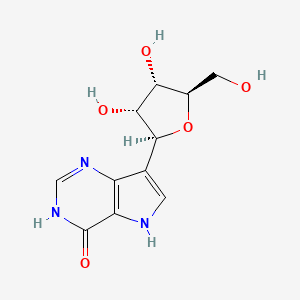
![3-[(1Z,4Z,8E,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777982.png)


![[5-(3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-ylcarbamoyl)-pentyl]-carbamic acid methyl ester](/img/structure/B10777999.png)
![(3R)-3-{[(Benzyloxy)carbonyl]amino}-2-oxo-4-phenylbutane-1-diazonium](/img/structure/B10778007.png)
